An In-depth Technical Guide to 4-(Phenyl-d5)-3-buten-2-one: Properties and Applications in Drug Development
An In-depth Technical Guide to 4-(Phenyl-d5)-3-buten-2-one: Properties and Applications in Drug Development
This technical guide provides a comprehensive overview of the chemical properties and strategic applications of 4-(Phenyl-d5)-3-buten-2-one, a deuterated analog of the well-known chalcone, benzalacetone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging isotopically labeled compounds to advance their research.
Introduction: The Significance of Deuterium Labeling in Chalcone Scaffolds
4-(Phenyl-d5)-3-buten-2-one belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are recognized as privileged structures in medicinal chemistry due to their straightforward synthesis and a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the phenyl ring of 4-phenyl-3-buten-2-one offers significant advantages for researchers, particularly in the realm of drug metabolism and pharmacokinetics (DMPK) studies. The replacement of hydrogen with deuterium can alter the metabolic fate of a compound, primarily through the kinetic isotope effect (KIE) .[][5] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.[] Consequently, metabolic processes that involve the cleavage of a C-H bond on the phenyl ring can be slowed down, providing a clearer understanding of metabolic pathways and helping to develop more stable drug candidates.[6][7]
Physicochemical Properties
While specific experimental data for 4-(Phenyl-d5)-3-buten-2-one is not extensively published, its physicochemical properties can be reliably inferred from its non-deuterated counterpart, 4-phenyl-3-buten-2-one, with slight adjustments for the increased mass.
| Property | Value (4-Phenyl-3-buten-2-one) | Expected Value (4-(Phenyl-d5)-3-buten-2-one) | Reference |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₅D₅O | [8] |
| Molecular Weight | 146.19 g/mol | ~151.22 g/mol | [8] |
| Appearance | White to yellow low melting solid | Expected to be similar | [9] |
| Melting Point | 38-41 °C | Expected to be very similar | [9] |
| Boiling Point | 260-262 °C | Expected to be very similar | [8] |
| Solubility in water | 1.3 g/L (20 °C) | Expected to be very similar | [9] |
| LogP | 2.1 | Expected to be very similar | [9] |
Note: The physical properties such as melting point, boiling point, and solubility are not expected to change significantly upon deuteration. The most notable difference is the increase in molecular weight.
Synthesis of 4-(Phenyl-d5)-3-buten-2-one
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of an aldehyde with a ketone.[10][11][12] For the synthesis of 4-(Phenyl-d5)-3-buten-2-one, the logical approach is to use benzaldehyde-d5 and acetone.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 4-(Phenyl-d5)-3-buten-2-one via Claisen-Schmidt condensation.
Detailed Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde-d5 (1 equivalent) in ethanol.
-
Addition of Ketone: Add acetone (1-1.2 equivalents) to the solution and stir.
-
Base-catalyzed Condensation: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield 4-(Phenyl-d5)-3-buten-2-one.
Analytical Characterization: The Impact of Deuteration
The primary differences in the analytical data between 4-phenyl-3-buten-2-one and its d5-analog will be observed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak of 4-(Phenyl-d5)-3-buten-2-one will be shifted by +5 m/z units compared to the non-deuterated compound, reflecting the five deuterium atoms. The fragmentation pattern will also be informative, as fragments containing the deuterated phenyl ring will retain the mass shift, aiding in structural elucidation.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change in the ¹H NMR spectrum will be the disappearance of the signals corresponding to the phenyl protons. This provides a clean and unambiguous way to confirm the position of the deuterium labels.[16][17]
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about their chemical environment.[18]
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will show a characteristic splitting pattern due to coupling with deuterium (a triplet for C-D), and their chemical shifts may be slightly altered.
Applications in Drug Development
The primary utility of 4-(Phenyl-d5)-3-buten-2-one lies in its application as a tool in drug discovery and development.
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Deuterated compounds are invaluable in DMPK studies to investigate the metabolic fate of drug candidates. By comparing the metabolism of the deuterated and non-deuterated versions of a compound, researchers can identify the sites of metabolic attack. If the phenyl ring is a primary site of metabolism (e.g., through hydroxylation by cytochrome P450 enzymes), the deuterated analog will exhibit a slower rate of metabolism due to the kinetic isotope effect.[1][6][7] This can lead to:
-
Improved Metabolic Stability: Reduced rate of clearance and longer half-life.[19]
-
Reduced Formation of Toxic Metabolites: By blocking a particular metabolic pathway, the formation of potentially harmful byproducts can be minimized.[]
-
Enhanced Bioavailability: Slower first-pass metabolism can lead to higher systemic exposure.[19]
Caption: A simplified workflow for a DMPK study using deuterated compounds.
Internal Standard for Quantitative Bioanalysis
Deuterated compounds are considered the "gold standard" for use as internal standards in quantitative mass spectrometry-based bioanalysis (e.g., LC-MS/MS).[20][21][22] 4-(Phenyl-d5)-3-buten-2-one can serve as an ideal internal standard for the quantification of its non-deuterated analog in biological matrices. This is because it co-elutes with the analyte and has nearly identical ionization efficiency, but is readily distinguishable by its mass. This allows for accurate and precise correction for matrix effects and variations in sample preparation and instrument response.[20][23]
Conclusion
4-(Phenyl-d5)-3-buten-2-one is a valuable research tool for scientists and professionals in drug development. Its utility stems from the strategic incorporation of deuterium, which allows for the elucidation of metabolic pathways, the potential to improve the pharmacokinetic properties of lead compounds, and its application as a high-fidelity internal standard in quantitative bioanalysis. While specific experimental data for the deuterated compound is limited, its properties and behavior can be confidently predicted based on the well-characterized non-deuterated analog and the established principles of isotopic labeling. The continued use of such deuterated compounds will undoubtedly contribute to the development of safer and more effective medicines.
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